molecular formula C19H23NO3 B5777633 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5777633
M. Wt: 313.4 g/mol
InChI Key: CFAUYBYPUANTEL-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.16779360 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Beta-Adrenergic Activity

A study conducted by Miller et al. (1980) explored a positional isomer of trimetoquinol, which is structurally related to 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. This isomer exhibited less beta-adrenergic activity but was effective as an antiaggregatory agent in human and rabbit platelet-rich plasma preparations (Miller, Bossart, Mayo, & Feller, 1980).

Synthesis and Pharmacological Effects

The synthesis and comparative pharmacological effects of this compound were discussed by Miller et al. (1975). They reported its potency in beta-adrenoreceptor preparations and its equal alpha-antagonist properties in guinea pig aorta (Miller, Kador, Venkatraman, & Feller, 1975).

Selective Beta 2-Adrenoceptor Agents

Sober et al. (1981) synthesized methyl and dimethyl analogues of trimetoquinol, which includes the this compound structure, and evaluated their beta-adrenoceptor activities. They found that these compounds show selectivity for beta 2 receptors (Sober, Chang, Fowble, Mukhopadhyay, Feller, Miller, & Fairchild, 1981).

Bronchodilator Activity

Yamato et al. (1967) synthesized several tetrahydroisoquinoline derivatives and found that the 1-(3′,4′,5′-trimethoxybenzyl) derivative was a highly effective bronchodilator in both in vitro and in vivo tests (Yamato, Mashimo, Hirakura, & Yamagata, 1967).

Cardiovascular Effects

Kiyomoto et al. (1969) investigated the cardiovascular effects of trimetoquinol, an isomer of this compound, and found significant hypotensive, positive inotropic, and chronotropic effects, as well as peripheral vasodilation (Kiyomoto, Sato, Nagao, & Nakajima, 1969).

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-17-10-14(11-18(22-2)19(17)23-3)12-20-9-8-15-6-4-5-7-16(15)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAUYBYPUANTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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